molecular formula C10H15N3O B1611842 N-(3-Aminophenyl)-2-(dimethylamino)acetamide CAS No. 562826-95-3

N-(3-Aminophenyl)-2-(dimethylamino)acetamide

Cat. No.: B1611842
CAS No.: 562826-95-3
M. Wt: 193.25 g/mol
InChI Key: KYMQEQGMSAPIEH-UHFFFAOYSA-N
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Description

N-(3-Aminophenyl)-2-(dimethylamino)acetamide is an organic compound with a molecular formula of C10H15N3O It is characterized by the presence of an aminophenyl group and a dimethylaminoacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Aminophenyl)-2-(dimethylamino)acetamide typically involves the reaction of 3-nitroaniline with dimethylaminoacetyl chloride. The process includes the following steps:

    Nitration: 3-nitroaniline is synthesized by nitrating aniline with a mixture of concentrated sulfuric acid and nitric acid.

    Reduction: The nitro group of 3-nitroaniline is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Acylation: The resulting 3-aminophenylamine is then acylated with dimethylaminoacetyl chloride in the presence of a base like triethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-Aminophenyl)-2-(dimethylamino)acetamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

    Oxidation: Produces nitroso or nitro derivatives.

    Reduction: Yields secondary amines.

    Substitution: Results in halogenated or nitrated aromatic compounds.

Scientific Research Applications

N-(3-Aminophenyl)-2-(dimethylamino)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development for targeting specific enzymes or receptors.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3-Aminophenyl)-2-(dimethylamino)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Aminophenyl)acetamide: Similar structure but lacks the dimethylamino group.

    N-(3-Aminophenyl)-3-(dimethylamino)propanamide: Similar but with a different acyl group.

Uniqueness

N-(3-Aminophenyl)-2-(dimethylamino)acetamide is unique due to the presence of both the aminophenyl and dimethylaminoacetamide groups, which confer specific chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-(3-aminophenyl)-2-(dimethylamino)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-13(2)7-10(14)12-9-5-3-4-8(11)6-9/h3-6H,7,11H2,1-2H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYMQEQGMSAPIEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(=O)NC1=CC=CC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30588583
Record name N-(3-Aminophenyl)-N~2~,N~2~-dimethylglycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30588583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

562826-95-3
Record name N-(3-Aminophenyl)-N~2~,N~2~-dimethylglycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30588583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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